

Application Notes and Protocols for the Spectroscopic Analysis of Cannabidivarinic Acid (CBDVA)

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Compound of Interest

Compound Name: *Cannabidivarinic acid*

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Introduction

Cannabidivarinic acid (CBDVA) is a naturally occurring, non-psychoactive cannabinoid found in the *Cannabis sativa* plant. As a carboxylic acid precursor to cannabidivarin (CBDV), CBDVA is gaining interest within the scientific community for its potential therapeutic properties, including reported anti-inflammatory effects.^[1] Accurate and reliable characterization and quantification of CBDVA are crucial for research, drug development, and quality control purposes. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of CBDVA using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and quantification of cannabinoids. ¹H-NMR and ¹³C-NMR provide detailed information about the molecular structure of CBDVA, allowing for its unambiguous identification and differentiation from other structurally similar cannabinoids.^{[2][3][4][5][6][7]}

Quantitative Data

The following table summarizes the expected ^1H and ^{13}C NMR chemical shifts for CBDVA. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

Atom Number	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
1	-	~123.8
2	~6.1-6.3	~108.2
3	-	~156.4
4	~6.1-6.3	~107.5
5	-	~140.9
6	-	~138.8
1'	~3.8-4.0	~40.5
2'	~1.8-2.0	~30.6
3'	~2.1-2.3	~45.8
4'	~4.5-4.7	~148.2
5'	~1.6-1.8	~22.6
6'	~1.7-1.9	~31.5
1''	~2.8-3.0	~36.1
2''	~1.5-1.7	~22.4
3''	~0.8-1.0	~13.9
7 (COOH)	~11.0-13.0 (broad)	~175.0

Note: Data is synthesized from spectral data of CBDVA and related cannabinoids. Specific coupling constants are often not reported in literature and would require experimental determination.

Experimental Protocol: ^1H -NMR Analysis of CBDVA

Objective: To acquire a quantitative ^1H -NMR spectrum of a CBDVA sample for structural confirmation and purity assessment.

Materials:

- CBDVA reference standard or extracted sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- Vortex mixer

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the CBDVA sample.
 - Dissolve the sample in a known volume (e.g., 0.75 mL) of deuterated chloroform (CDCl_3) containing TMS as an internal standard.
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to obtain optimal resolution.

- Set the probe temperature (e.g., 298 K).
- Data Acquisition:
 - Acquire a standard ^1H -NMR spectrum. Typical parameters include:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Relaxation delay (d1): 1-5 seconds
 - Acquisition time: 3-4 seconds
 - Spectral width: 16-20 ppm
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals of interest.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for the detection and quantification of CBDVA, even in complex matrices.^{[2][8][9][10][11][12]}

Quantitative Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative
Precursor Ion $[M-H]^-$	m/z 329.17
Major Fragment Ions (Daughter Ions)	m/z 285.18 (loss of CO_2), m/z 243.15 (further fragmentation)

Note: The deprotonated molecular ion for CBDVA is often cited as m/z 357.2 in some literature, which corresponds to CBDA. The correct deprotonated molecular ion for CBDVA is approximately m/z 329.17. Fragmentation data is proposed based on the fragmentation of similar cannabinoid acids.[8]

Experimental Protocol: LC-MS/MS Quantification of CBDVA

Objective: To quantify the concentration of CBDVA in a sample using a validated LC-MS/MS method.

Materials:

- CBDVA certified reference material (CRM)
- Sample containing CBDVA (e.g., cannabis extract, formulated product)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Internal standard (e.g., CBD- d_3)
- Autosampler vials

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

- Triple quadrupole mass spectrometer with an ESI source

Procedure:

- Sample and Standard Preparation:
 - Stock Solutions: Prepare a stock solution of CBDVA CRM and the internal standard in methanol at a concentration of 1 mg/mL.
 - Calibration Standards: Prepare a series of calibration standards by serial dilution of the CBDVA stock solution in methanol to cover the expected concentration range of the samples (e.g., 1-1000 ng/mL). Spike each calibration standard with the internal standard at a constant concentration.
 - Sample Preparation: Dissolve the sample in methanol, vortex, and centrifuge to pellet any particulates. Dilute the supernatant to a concentration within the calibration range and spike with the internal standard.
- LC Method:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start at a lower percentage of B, ramp up to a high percentage of B to elute the cannabinoids, and then return to the initial conditions for re-equilibration.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
 - Column Temperature: 40 $^{\circ}$ C.
- MS/MS Method:

- Ionization Mode: ESI Negative.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - CBDVA: Precursor ion m/z 329.2 → Product ion m/z 285.2 (quantifier) and a secondary product ion for confirmation.
 - Internal Standard: Monitor the appropriate transition for the chosen internal standard.
- Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area ratio of CBDVA to the internal standard against the concentration of the calibration standards.
 - Quantify the amount of CBDVA in the samples by interpolating their peak area ratios from the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique for the qualitative and quantitative analysis of cannabinoids.^{[13][14][15][16][17][18][19][20]} It is especially useful for screening and quality control applications.

Quantitative Data

The following table lists the characteristic IR absorption bands for cannabinoids. Specific data for pure CBDVA is limited in the literature.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3400-3200	O-H stretch (phenolic and carboxylic acid)
~3080-3010	C-H stretch (aromatic and vinylic)
~2960-2850	C-H stretch (aliphatic)
~1700-1680	C=O stretch (carboxylic acid)
~1625	C=C stretch (aromatic)
~1580	C=C stretch (aromatic)
~1440	C-H bend (aliphatic)
~1240	C-O stretch (carboxylic acid)
~1125	C-O stretch (phenol)

Experimental Protocol: ATR-FTIR Analysis of CBDVA

Objective: To obtain an infrared spectrum of a CBDVA-containing sample for rapid identification and quality assessment.

Materials:

- Sample containing CBDVA (e.g., extract, oil, or ground plant material)
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

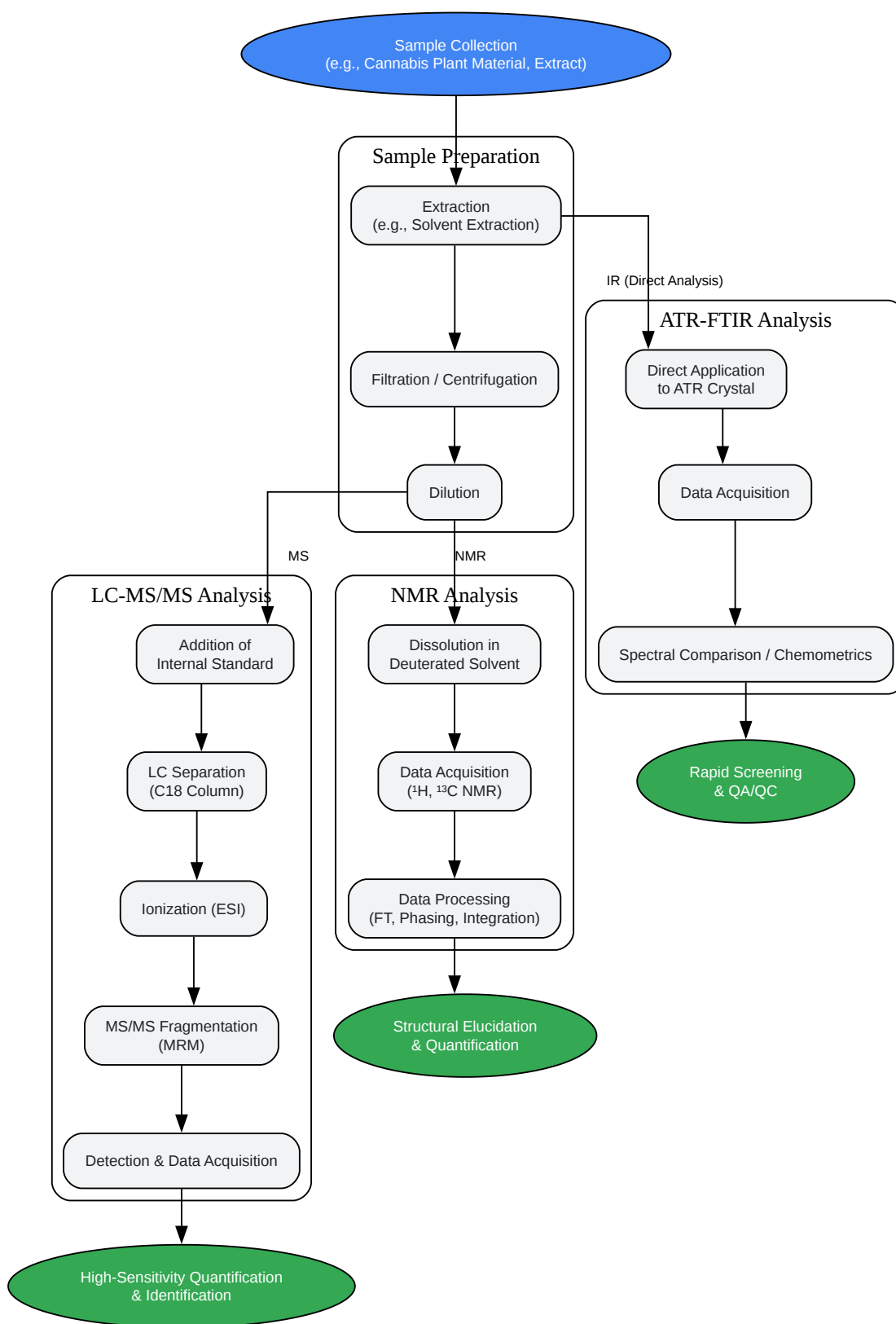
Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean.
- Collect a background spectrum of the empty ATR crystal.
- Sample Analysis:
 - Apply a small amount of the sample directly onto the ATR crystal.
 - For solid samples (e.g., ground plant material), apply pressure using the ATR's pressure clamp to ensure good contact with the crystal.
 - For liquid or oil samples, a small drop is sufficient.
- Data Acquisition:
 - Collect the sample spectrum. Typical parameters include:
 - Spectral range: 4000-650 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Processing and Analysis:
 - The acquired spectrum will be an absorbance spectrum.
 - Compare the sample spectrum to a reference spectrum of pure CBDVA if available.
 - Identify characteristic absorption bands for cannabinoids as listed in the table above.
 - For quantitative analysis, a calibration model using partial least squares (PLS) regression can be developed by correlating the spectral data with concentrations determined by a primary method like LC-MS/MS.

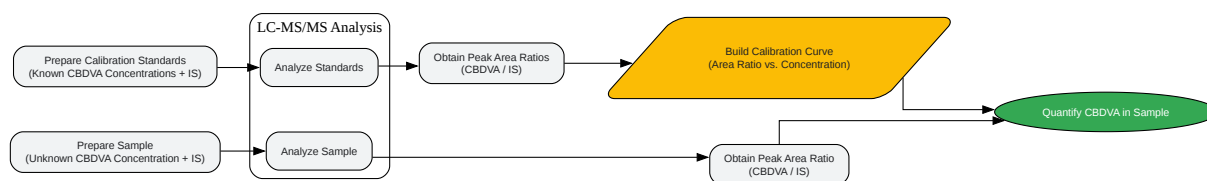
Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the analytical processes described.



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Caption: General experimental workflow for the spectroscopic analysis of CBDVA.



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Caption: Logical workflow for the quantification of CBDVA using LC-MS/MS.

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